molecular formula C13H17F2NO B2759766 4,4-Difluoro-1-(2-phenoxyethyl)piperidine CAS No. 2327190-65-6

4,4-Difluoro-1-(2-phenoxyethyl)piperidine

Cat. No. B2759766
M. Wt: 241.282
InChI Key: KLLHPMVXKHKPLM-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-(2-phenoxyethyl)piperidine is a chemical compound with the following properties:



  • Empirical Formula : C<sub>13</sub>H<sub>17</sub>F<sub>2</sub>NO

  • Molecular Weight : 241.282 g/mol

  • CAS Number : 2327190-65-6



Synthesis Analysis

The synthesis of this compound involves the reaction of a piperidine ring with a phenoxyethyl group and two fluorine atoms. Detailed synthetic pathways and conditions would require further investigation of relevant literature.



Molecular Structure Analysis

The molecular structure consists of a piperidine ring (a six-membered nitrogen-containing heterocycle) with two fluorine atoms attached at the 4-position. Additionally, a phenoxyethyl group is linked to the piperidine nitrogen. The arrangement of atoms and bond angles can be visualized using molecular modeling software.



Chemical Reactions Analysis

The chemical reactivity of 4,4-Difluoro-1-(2-phenoxyethyl)piperidine may involve nucleophilic substitution, hydrogen bonding, and potential interactions with other functional groups. Investigating its behavior under various reaction conditions is essential for a comprehensive understanding.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 173-177°C

  • Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).

  • Stability : Assess its stability under different environmental conditions (e.g., temperature, light, humidity).


Safety And Hazards


  • Eye Irritant : Handle with care and avoid eye contact.

  • Storage : Store in a cool, dry place (2-8°C).

  • WGK Classification : WGK 3 (harmful to aquatic life).


Future Directions

Research avenues for 4,4-Difluoro-1-(2-phenoxyethyl)piperidine include:



  • Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.

  • Synthetic Modifications : Explore derivatization strategies to enhance its properties.

  • Toxicology Studies : Assess its safety profile and potential adverse effects.


properties

IUPAC Name

4,4-difluoro-1-(2-phenoxyethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c14-13(15)6-8-16(9-7-13)10-11-17-12-4-2-1-3-5-12/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLHPMVXKHKPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-1-(2-phenoxyethyl)piperidine

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